Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Structure–Activity Relationship Medicinal Chemistry Halogen Effects

Procure this compound as a structurally unique SAR probe for the N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide chemotype. The 5-bromothiophene moiety enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling; the 6-methylthio group offers a sulfur-centered nucleophile for orthogonal derivatization. No reference bioactivity data exist—this is strictly a building block for de novo SAR generation, computational modeling, or synthetic methodology. Specify ≥95% purity (HPLC) and require ¹H/¹³C NMR plus HRMS characterization for structural verification before experimental use.

Molecular Formula C13H9BrN2OS3
Molecular Weight 385.31
CAS No. 899941-46-9
Cat. No. B2931405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
CAS899941-46-9
Molecular FormulaC13H9BrN2OS3
Molecular Weight385.31
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C13H9BrN2OS3/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17)
InChIKeyWFTIRADGLLNJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide: Procurement-Relevant Structural and Evidence Baseline for the Benzo[d]thiazol-2-yl Thiophene Carboxamide Series


5-Bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 899941-46-9, molecular formula C₁₃H₉BrN₂OS₃, molecular weight 385.31) is a synthetic small molecule that combines a 5-bromothiophene-2-carboxamide moiety with a 6-(methylthio)-substituted benzo[d]thiazol-2-amine scaffold [1]. The compound belongs to the N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide chemotype—a class explored for diverse biological activities including antimicrobial, anticancer, and kinase inhibition potential [2]. However, as of the literature cut-off date, no primary research publications, patents, or authoritative bioassay database records (PubChem, ChEMBL, BindingDB) containing quantitative pharmacological or physicochemical data for this specific compound could be identified in sources permitted under this guide's exclusion criteria. All searchable data for this CAS number originate from vendors whose technical documentation is excluded from consideration herein, creating a fundamental evidence gap for procurement decision-making.

Why Generic Substitution Within the Benzo[d]thiazol-2-yl Thiophene Carboxamide Series Is Not Scientifically Justifiable for CAS 899941-46-9


The N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to both the thiophene 5-position substituent and the benzo[d]thiazole ring substitution pattern. Literature on closely related chemotypes demonstrates that even single-atom changes at the thiophene 5-position (Br → Cl, Br → NO₂, Br → H) can shift biological potency by orders of magnitude across antimicrobial, anticancer, and enzymatic targets [1][2]. The 6-(methylthio) substituent on the benzothiazole core introduces distinct electronic and steric properties versus the 6-methyl, 6-fluoro, or unsubstituted analogs, affecting both target engagement and physicochemical parameters including lipophilicity and metabolic stability [3]. Consequently, the interchangeable use of CAS 899941-46-9 with any close analog—including 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, or the debrominated parent N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide—cannot be scientifically justified without direct, matched-assay comparative data. Procurement decisions based solely on structural similarity without quantitative performance evidence risk introducing uncontrolled variables into experimental workflows.

Quantitative Evidence Landscape for 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 899941-46-9): Comparative Performance Data Assessment


Structural Differentiation Through Thiophene 5-Position Halogen Substitution: Br vs. Cl vs. H in the Benzothiazol-2-yl Thiophene Carboxamide Series

The target compound carries a bromine atom at the thiophene 5-position. Within the broader N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide chemotype, the nature of the 5-substituent is a critical determinant of biological activity. Evidence from antimicrobial SAR studies demonstrates that electron-withdrawing groups (EWGs) at this position significantly enhance potency compared to unsubstituted or electron-donating analogs. Specifically, incorporation of thiophene bearing EWGs into the benzothiazole scaffold via a carboxamide linker resulted in high antimicrobial activity, while electron-donating groups diminished efficacy [1]. The bromine atom (Hammett σₚ = +0.23) provides a distinct electronic profile versus chlorine (σₚ = +0.23, with differing polarizability: Br α = 3.05 ų vs. Cl α = 2.18 ų) and versus the unsubstituted hydrogen analog [2]. This electronic and steric differentiation at the 5-position is a primary driver of target engagement selectivity within the series, making direct substitution between halogen variants inadvisable without matched-assay confirmation.

Structure–Activity Relationship Medicinal Chemistry Halogen Effects

Benzo[d]thiazole 6-Position Substitution: Methylthio vs. Methyl vs. Unsubstituted Differentiation Within the 5-Bromothiophene Carboxamide Series

The 6-(methylthio) group (–SCH₃) on the benzo[d]thiazole core differentiates CAS 899941-46-9 from the more commonly reported 6-methyl and unsubstituted benzo[d]thiazole analogs. The methylthio moiety is a polarizable, moderately lipophilic substituent (π = +0.61) that can participate in sulfur-mediated non-covalent interactions (sulfur–π, chalcogen bonding) unavailable to methyl (–CH₃, π = +0.56) or hydrogen substituents [1]. In kinase-directed benzothiazole programs, 2-(methylthio)benzothiazole derivatives have demonstrated potent ATP-competitive inhibition with differential selectivity across kinase isoforms—for instance, IC₅₀ values of 150, 220, and 70 nM against hJNK1, hJNK2, and hJNK3 respectively, with 10- to 100-fold selectivity over a panel of 25 other kinases [2]. While these data derive from 2-(methylthio)benzothiazole scaffolds rather than the 6-(methylthio) substitution pattern present in the target compound, they establish the methylthio group as a pharmacophoric element capable of conferring target selectivity. The 6-position methylthio substitution in CAS 899941-46-9 places this group at a position ortho to the carboxamide attachment point, potentially influencing the conformational preferences of the benzothiazole–thiophene dihedral angle through steric and electronic effects distinct from the 4-methylthio or unsubstituted benzothiazole analogs.

Substituent Effects Lipophilicity Modulation Metabolic Stability

Complete Absence of Quantitative Bioactivity Data: Gap Analysis for Procurement Risk Assessment of CAS 899941-46-9

An exhaustive search across primary literature databases (PubMed, SciFinder, Scopus, Web of Science), patent repositories (WIPO PATENTSCOPE, USPTO, Espacenet, Google Patents), and authoritative bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB, DrugBank) yielded zero quantitative bioassay results, target engagement data, or published potency values for 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide [1][2]. This absence extends to all comparator contexts: no head-to-head studies exist, no SAR tables include this compound, and no patent enumerations were found that disclose this specific structure with accompanying biological data. The closest structurally characterized analog with publicly available quantitative data is N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, which lacks the 6-methylthio substituent and would therefore represent a chemically inequivalent comparator. This comprehensive evidence deficit means that no claims regarding potency, selectivity, efficacy, safety, or pharmacokinetic properties can be substantiated for CAS 899941-46-9 using sources permitted under this guide. Any procurement decision must be made with the explicit understanding that the compound's performance characteristics are unvalidated by independent, peer-reviewed research.

Data Gap Procurement Risk Evidence Quality

Evidence-Constrained Application Scenarios for 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 899941-46-9): Use Cases Consistent with Current Data Availability


Exploratory Medicinal Chemistry: Benzo[d]thiazole-Thiophene SAR Probe with Defined Halogen and Methylthio Modifications

This compound is structurally appropriate as an SAR probe within medicinal chemistry programs investigating the N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide chemotype. The combination of a 5-bromothiophene (EWG) and a 6-methylthio substituent (polarizable sulfur moiety) provides a unique pairing of electronic and steric features for interrogating structure–activity relationships. However, researchers must recognize that no reference activity data exist for this specific compound; all potency, selectivity, and target engagement hypotheses must be generated de novo. Procurement is scientifically justifiable only within programs that have the analytical capacity to characterize the compound fully and assay it alongside appropriate comparator compounds in matched experimental systems [1].

Reference Standard for Halogen-Dependent Reactivity Studies in Synthetic Methodology Development

The 5-bromothiophene moiety enables diverse transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), while the 6-methylthio group provides a sulfur-centered nucleophilic site for orthogonal derivatization. This dual reactivity profile makes CAS 899941-46-9 a potentially useful scaffold for developing synthetic methodologies, particularly for sequential or chemoselective transformations. In this context, the compound serves as a building block rather than a bioactive endpoint, and the absence of biological data does not impede its utility. Procurement should specify purity requirements (≥95% by HPLC) and include characterization by ¹H NMR, ¹³C NMR, and HRMS to verify structural identity before use in synthetic sequences [1].

Computational Chemistry and In Silico Screening: Docking and Pharmacophore Model Validation

The compound's well-defined, three-dimensional structure with multiple heteroatoms (Br, S, O, N) makes it suitable as a computational probe for docking studies, pharmacophore modeling, and molecular dynamics simulations. The absence of experimental bioactivity data can be addressed through prospective computational predictions (binding free energy calculations, QSAR model scoring) followed by experimental validation. Procurement for in silico work requires only structural verification; researchers should use the compound's validated SMILES string (Brc1ccc(s1)C(=O)Nc1nc2ccc(SC)cc2s1) for computational inputs [1].

Chemical Biology Tool Compound Development: Covalent Probe Design Leveraging the 5-Bromo Handle

The 5-bromothiophene moiety provides a potential handle for developing covalent chemical probes, particularly if the compound demonstrates target engagement in preliminary screening. Bromine at the thiophene 5-position can serve as a synthetic precursor for installing photoreactive groups (via Pd-catalyzed coupling) or as a leaving group in nucleophilic aromatic substitution reactions under appropriate conditions. This application scenario is contingent upon the compound first demonstrating reversible target binding in biochemical or cellular assays—a prerequisite that cannot currently be supported by literature evidence—but represents a rational downstream use case for well-characterized procurement [1].

Quote Request

Request a Quote for 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.